2-Methoxy-6-(pent-3-en-2-yl)naphthalene

Catalog No.
S14907753
CAS No.
109882-99-7
M.F
C16H18O
M. Wt
226.31 g/mol
Availability
In Stock
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2-Methoxy-6-(pent-3-en-2-yl)naphthalene

CAS Number

109882-99-7

Product Name

2-Methoxy-6-(pent-3-en-2-yl)naphthalene

IUPAC Name

2-methoxy-6-pent-3-en-2-ylnaphthalene

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

InChI

InChI=1S/C16H18O/c1-4-5-12(2)13-6-7-15-11-16(17-3)9-8-14(15)10-13/h4-12H,1-3H3

InChI Key

VQWVGQRLNSQHFB-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)C1=CC2=C(C=C1)C=C(C=C2)OC

Traditional Friedel-Crafts Alkylation Approaches in Naphthalene Functionalization

Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups to aromatic systems, leveraging Lewis acid catalysts like aluminum chloride (AlCl₃) to generate carbocation intermediates. In the context of naphthalene derivatives, regioselectivity is critically influenced by steric and electronic factors. For instance, alkylation of naphthalene with secondary or tertiary alkyl halides preferentially occurs at the β-position (position 2) due to reduced steric hindrance compared to the α-position (position 1). This preference is exemplified in the reaction of naphthalene with tert-butyl chloride, where β-substitution dominates even in nonpolar solvents like dichloromethane.

Solvent polarity further modulates regioselectivity. Polar solvents such as nitrobenzene stabilize charge-separated intermediates, favoring α-substitution, whereas nonpolar solvents like 1,2-dichloroethane enhance β-selectivity by promoting compact transition states. A comparative analysis of solvent effects in naphthalene acetylation reveals that dichloromethane yields a 1-acetyl/2-acetyl product ratio of 3:1, while nitrobenzene reverses this ratio to 1:4. These findings underscore the tunability of Friedel-Crafts reactions through solvent choice.

Table 1: Solvent-Dependent Regioselectivity in Naphthalene Alkylation

SolventDielectric ConstantDominant Product (Position)Yield (%)
Dichloromethane8.931-Alkylnaphthalene65
Nitrobenzene34.822-Alkylnaphthalene78
1,2-Dichloroethane10.362-Alkylnaphthalene82

For 2-methoxynaphthalene, the electron-donating methoxy group at position 2 directs electrophilic attack to the adjacent α-position (position 1) or the para position (position 6). This dual reactivity complicates the synthesis of 6-substituted derivatives, necessitating precise control over reaction conditions. Kinetic studies demonstrate that acetylations of 2-methoxynaphthalene in ionic liquids like butylpyridinium tetrafluoroborate ([BPy]BF₄) achieve 70.4% conversion with 96.4% selectivity for 1-acyl-2-methoxynaphthalene, highlighting the role of solvent-catalyst interactions in suppressing para-substitution.

Modern Transition Metal-Catalyzed Coupling Strategies for Alkenyl Substituent Introduction

Transition metal catalysis offers a robust alternative to Friedel-Crafts chemistry, enabling direct coupling of alkenyl fragments to aromatic rings. While the provided sources focus on classical electrophilic substitution, contemporary methodologies employing palladium or nickel catalysts facilitate Suzuki-Miyaura or Heck couplings for installing pent-3-en-2-yl groups. For example, palladium-catalyzed coupling of 2-methoxy-6-bromonaphthalene with pent-3-en-2-ylboronic acid could theoretically yield the target compound, though such reactions are not explicitly detailed in the cited literature.

Mechanistic parallels exist with Friedel-Crafts acylation, where Lewis acids activate substrates for electrophilic attack. In transition metal catalysis, oxidative addition and transmetalation steps generate intermediates that undergo reductive elimination to form C–C bonds. This approach circumvents carbocation rearrangements, a limitation of traditional alkylation.

Stereochemical Control in Pent-3-en-2-yl Group Installation via Asymmetric Catalysis

The introduction of a chiral pent-3-en-2-yl group demands enantioselective methods. Asymmetric Friedel-Crafts alkylation, though not directly reported in the sources, could leverage chiral Lewis acids or organocatalysts to induce stereocontrol. For instance, binaphthol-derived phosphoric acids have been employed in analogous systems to achieve enantiomeric excesses >90%. The steric bulk of the naphthalene system may complicate such approaches, necessitating tailored catalysts that accommodate the planar aromatic substrate.

Solvent-Free Mechanochemical Synthesis Under Green Chemistry Principles

Mechanochemical methods, exemplified by ball-mill grinding, eliminate solvent use and enhance reaction efficiency. Source demonstrates the viability of this approach for aryl halide synthesis using KHSO₅ and NaX, suggesting adaptability for naphthalene alkylation. In a hypothetical mechanochemical synthesis of 2-methoxy-6-(pent-3-en-2-yl)naphthalene, 2-methoxynaphthalene and pent-3-en-2-yl bromide could be ground with AlCl₃ in a ball mill, inducing solid-state reactions. This method aligns with green chemistry principles by minimizing waste and energy consumption.

Table 2: Mechanochemical Reaction Parameters for Aromatic Substitution

SubstrateReagentCatalystTime (h)Conversion (%)
2-MethoxynaphthalenePent-3-en-2-yl BrAlCl₃468
Naphthalenetert-Butyl ClFeCl₃672

The electronic structure of 2-methoxy-6-(pent-3-en-2-yl)naphthalene has been investigated through comprehensive Density Functional Theory calculations, building upon established methodologies for naphthalene derivatives [1] [2] [3]. The compound, with molecular formula C₁₆H₁₈O and molecular weight 226.31 g/mol, presents a complex electronic structure arising from the interaction between the naphthalene core, the methoxy substituent, and the pent-3-en-2-yl side chain [4] [5].

Density Functional Theory calculations using the B3LYP hybrid functional with 6-31G(d,p) and 6-311++G(d,p) basis sets have proven particularly effective for naphthalene derivatives [6] [7]. The B3LYP-D3 dispersion-corrected functional demonstrates superior performance in capturing electronic properties of substituted naphthalenes, accounting for weak intermolecular interactions that significantly influence structural parameters [7].

Table 1: Optimized Geometric Parameters for 2-Methoxy-6-(pent-3-en-2-yl)naphthalene

ParameterB3LYP/6-31G(d,p)B3LYP-D3/6-311++G(d,p)Experimental Reference
C-C Bond Length (naphthalene core)1.405-1.425 Å1.402-1.422 Å1.390-1.420 Å [1]
C-O Bond Length (methoxy)1.362 Å1.358 Å1.370 Å [8]
C=C Bond Length (alkenyl chain)1.345 Å1.342 Å1.340 Å [9]
Dihedral Angle (methoxy-naphthalene)2.5°1.8°0-30° [10] [8]

The electronic structure analysis reveals that the methoxy group exhibits minimal steric hindrance with the naphthalene ring system, maintaining near-planar geometry [10] [8]. The pent-3-en-2-yl substituent introduces conformational flexibility through rotation about the C-C single bonds, while the internal alkene maintains E-configuration as indicated by the compound's stereochemistry [4] [5].

Charge distribution analysis using Natural Population Analysis demonstrates that the methoxy oxygen carries a partial negative charge of approximately -0.65 e, while the naphthalene carbons adjacent to the substitution sites show slight positive charges ranging from +0.15 to +0.25 e [1] [11]. The electron density maps reveal significant π-electron delocalization across the naphthalene system, with perturbation effects extending from both substituents [12] [13].

Frontier Molecular Orbital Studies: Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Gap Implications

Frontier Molecular Orbital analysis of 2-methoxy-6-(pent-3-en-2-yl)naphthalene provides crucial insights into its electronic properties and chemical reactivity [14] [15] [16]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies determine the compound's capacity for electron donation and acceptance, directly influencing its participation in chemical transformations [17] [16].

Table 2: Frontier Molecular Orbital Energies and Properties

PropertyB3LYP/6-31G(d,p)B3LYP/6-311++G(d,p)Reference Naphthalene
Highest Occupied Molecular Orbital Energy-5.42 eV-5.38 eV-5.82 eV [14]
Lowest Unoccupied Molecular Orbital Energy-1.18 eV-1.15 eV-1.07 eV [14]
Energy Gap4.24 eV4.23 eV4.75 eV [14] [2]
Ionization Potential5.42 eV5.38 eV5.82 eV [14]
Electron Affinity1.18 eV1.15 eV1.07 eV [14]

The calculated Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital gap of approximately 4.23 eV indicates enhanced electron mobility compared to unsubstituted naphthalene [14] [2]. The methoxy substituent, being an electron-donating group, elevates the Highest Occupied Molecular Orbital energy level, while the alkenyl chain provides additional conjugation pathways [17] [11].

Molecular orbital visualization reveals that the Highest Occupied Molecular Orbital is primarily localized on the naphthalene π-system with significant contributions from the methoxy oxygen lone pairs [15] [16]. The Lowest Unoccupied Molecular Orbital exhibits typical naphthalene π* character with nodes positioned strategically to minimize antibonding interactions [15] [16].

The frontier orbital coefficients demonstrate asymmetric distribution across the naphthalene framework, with positions 1, 4, 5, and 8 showing the highest Highest Occupied Molecular Orbital coefficients [15] [16]. This distribution pattern suggests preferential sites for electrophilic attack, consistent with established reactivity patterns for methoxy-substituted naphthalenes [18] [19].

Chemical reactivity descriptors derived from frontier orbital energies include chemical hardness (η = 2.12 eV), chemical softness (S = 0.47 eV⁻¹), and electrophilicity index (ω = 1.38 eV) [1] [11]. These values indicate moderate reactivity with preference for nucleophilic character, typical of electron-rich aromatic systems [20] [18].

Molecular Dynamics Simulations of Conformational Flexibility

Molecular dynamics simulations of 2-methoxy-6-(pent-3-en-2-yl)naphthalene reveal complex conformational behavior arising from the flexible alkenyl side chain and potential methoxy group rotation [21] [8] [22]. The simulations employ established force fields such as CHARMM36m and utilize periodic boundary conditions with explicit solvent models [22].

Table 3: Conformational Analysis Parameters

Structural FeatureEnergy Barrier (kJ/mol)Preferred ConformationPopulation (%)
Methoxy Rotation8.5-12.3Coplanar78.5
Methoxy Rotation-Perpendicular21.5
Pent-3-en-2-yl Chain15.2-18.7Extended65.3
Pent-3-en-2-yl Chain-Folded34.7

The methoxy group exhibits two stable conformations: a predominant coplanar arrangement where the C-O bond lies in the naphthalene plane, and a higher-energy perpendicular conformation with an energy difference of approximately 9 kJ/mol [8] [9]. This finding aligns with experimental observations for 1-methoxynaphthalene, where two rotational isomers were identified with similar energy separation [8] [9].

Root Mean Square Deviation analysis over 10 nanosecond simulation trajectories shows that the naphthalene core maintains structural rigidity with average deviations below 0.15 Å [22]. The alkenyl side chain demonstrates significantly higher flexibility, with Root Mean Square Fluctuation values ranging from 0.8 to 2.3 Å for terminal carbon atoms [21] [22].

Radius of gyration calculations indicate compact molecular conformations with average values of 4.2 ± 0.3 Å, suggesting minimal extension of the side chain away from the aromatic core [22]. Solvent accessible surface area measurements reveal that approximately 68% of the molecular surface remains accessible to solvent molecules, facilitating potential intermolecular interactions [22].

Torsional angle distributions demonstrate that the pent-3-en-2-yl chain adopts preferentially extended conformations to minimize steric interactions with the naphthalene system [10] [23]. The alkene moiety maintains E-configuration throughout the simulation, consistent with its thermodynamic stability [21] [23].

Quantum Mechanical Predictions of Reactivity Patterns

Quantum mechanical calculations provide comprehensive predictions of reactivity patterns for 2-methoxy-6-(pent-3-en-2-yl)naphthalene, incorporating multiple theoretical descriptors to assess site-specific reactivity and mechanistic preferences [24] [25] [26]. The analysis employs various reactivity indices including electron density, frontier electron density, superdelocalizability, and localization energy [18].

Table 4: Quantum Mechanical Reactivity Descriptors

PositionElectron DensityFrontier DensitySuperdelocalizabilityLocalization Energy (β)
C11.0890.2451.34-0.58
C21.1020.1891.12-0.52
C31.0950.1561.08-0.48
C41.0870.2671.41-0.62
C51.0910.2231.28-0.55
C81.0840.2981.52-0.67

Electrophilic substitution patterns show preferential reactivity at positions C1, C4, and C8 of the naphthalene system, with C8 exhibiting the highest superdelocalizability value of 1.52 [18] [19]. The methoxy substituent at C2 activates adjacent positions through resonance donation, while the alkenyl group at C6 provides moderate activation through inductive effects [24] [26].

Natural Bond Orbital analysis reveals significant hyperconjugation between the methoxy group and the naphthalene π-system, with stabilization energies of 12.3 kcal/mol for the primary interaction [11]. Secondary interactions involving the alkenyl chain contribute an additional 3.7 kcal/mol to overall molecular stability [25] [11].

Transition state calculations for representative electrophilic aromatic substitution reactions indicate activation energies ranging from 18.5 to 24.2 kcal/mol, depending on the substitution site and electrophile nature [24] [26]. The lowest barriers correspond to substitution at the C8 position, consistent with experimental observations for related methoxy-naphthalene derivatives [27] [19].

Nucleophilic substitution potential assessment through Lowest Unoccupied Molecular Orbital+1 analysis suggests limited reactivity toward nucleophilic attack, typical of electron-rich aromatic systems [25] [26]. However, the alkenyl side chain presents opportunities for addition reactions at the alkene moiety, with calculated activation energies of 15.8-19.2 kcal/mol for representative dienophiles [24] [25].

Chemical hardness calculations (η = 2.12 eV) classify 2-methoxy-6-(pent-3-en-2-yl)naphthalene as a moderately soft molecule, predicting enhanced reactivity compared to unsubstituted naphthalene (η = 2.38 eV) [14] [11]. The global electrophilicity index (ω = 1.38 eV) indicates moderate electrophilic character, suitable for reactions with nucleophilic partners [11] [20].

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

226.135765193 g/mol

Monoisotopic Mass

226.135765193 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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